N-(1,3-thiazol-4-ylmethyl)ethanamine

Overview

Description

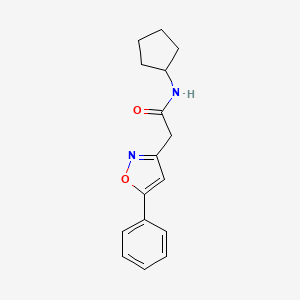

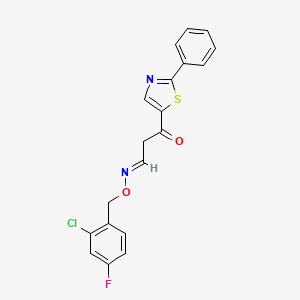

“N-(1,3-thiazol-4-ylmethyl)ethanamine” is a biochemical used for proteomics research . It has a molecular formula of C6H10N2S and a molecular weight of 142.22 .

Chemical Reactions Analysis

The specific chemical reactions involving “N-(1,3-thiazol-4-ylmethyl)ethanamine” are not detailed in the search results. It is mentioned as a biochemical for proteomics research , suggesting it may be involved in various biochemical reactions.Physical And Chemical Properties Analysis

“N-(1,3-thiazol-4-ylmethyl)ethanamine” has a molecular weight of 142.22 . Other physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Relevant Papers One relevant paper found discusses the design, synthesis, and fungicidal activities evaluation of N-(thiazol-4-ylmethyl) benzenesulfonamide derivatives . This paper could provide valuable insights into the potential applications and properties of “N-(1,3-thiazol-4-ylmethyl)ethanamine” and similar compounds.

Scientific Research Applications

Drug Discovery and Medicinal Chemistry

The 1,3-thiazole moiety in N-(1,3-thiazol-4-ylmethyl)ethanamine serves as a privileged scaffold for drug design. Researchers have exploited its properties to create novel pharmaceutical agents. Some notable applications include:

- Anticonvulsant Activity : Certain 1,3-thiazole derivatives exhibit anticonvulsant properties, making them potential candidates for treating epilepsy and related disorders .

- Anticancer Agents : The 1,3-thiazole core has been incorporated into anticancer drugs, enhancing their efficacy and selectivity .

- Antibiotics : Thiazole-based compounds have shown promise as antibiotics, combating bacterial infections .

Organic Synthesis and Click Chemistry

The 1,3-thiazole motif participates in diverse synthetic pathways:

- Click Chemistry : The compound’s azole ring is amenable to click reactions, facilitating the construction of complex molecules. Researchers often employ it in the synthesis of libraries for drug screening .

- Bioconjugation : Thiazole-containing compounds are used for bioconjugation, linking biomolecules (e.g., proteins, peptides) to other entities for targeted drug delivery or imaging .

Supramolecular Chemistry and Materials Science

- Supramolecular Assemblies : Thiazole derivatives contribute to the design of supramolecular structures, such as host-guest complexes and molecular recognition systems .

- Materials : Researchers explore thiazole-based materials for their electronic, optical, and mechanical properties. These materials find applications in sensors, organic electronics, and photovoltaics .

Chemical Biology and Fluorescent Imaging

- Chemical Probes : Thiazole-containing compounds serve as chemical probes to study biological processes. They can selectively target specific biomolecules or cellular pathways .

- Fluorescent Tags : Modified thiazoles act as fluorescent tags for cellular imaging, allowing visualization of specific cellular components .

Polymer Chemistry

- Functional Polymers : Incorporating thiazole units into polymer backbones imparts desired properties, such as conductivity, solubility, or responsiveness to external stimuli .

Other Applications

properties

IUPAC Name |

N-(1,3-thiazol-4-ylmethyl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2S/c1-2-7-3-6-4-9-5-8-6/h4-5,7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYNIMTCZOHISPQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCC1=CSC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,3-thiazol-4-ylmethyl)ethanamine | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[(2-chloropropanoylamino)methyl]oxane-4-carboxylate](/img/structure/B2733215.png)

![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-imidazol-1-ylmethanone](/img/structure/B2733220.png)

![4-(4-methylphenyl)sulfanyl-3-nitro-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B2733224.png)

![N-(4-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2733228.png)